molecular formula C13H16O4 B12590428 acetic acid;6-methoxy-2-methyl-1H-inden-1-ol CAS No. 646507-55-3

acetic acid;6-methoxy-2-methyl-1H-inden-1-ol

Cat. No.: B12590428
CAS No.: 646507-55-3
M. Wt: 236.26 g/mol
InChI Key: MEYRZFFRLWQUGI-UHFFFAOYSA-N
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Description

Acetic acid;6-methoxy-2-methyl-1H-inden-1-ol is a compound that belongs to the class of organic compounds known as indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound is characterized by the presence of an indole ring system, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;6-methoxy-2-methyl-1H-inden-1-ol typically involves the installation of functional groups on the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The methoxy and methyl groups can be introduced through subsequent reactions, such as methylation and methoxylation, using reagents like methyl iodide and sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by functional group modifications. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .

Mechanism of Action

The mechanism of action of acetic acid;6-methoxy-2-methyl-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;6-methoxy-2-methyl-1H-inden-1-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxy and methyl groups on the indole ring enhances its reactivity and potential biological activities compared to other indole derivatives .

Properties

CAS No.

646507-55-3

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

acetic acid;6-methoxy-2-methyl-1H-inden-1-ol

InChI

InChI=1S/C11H12O2.C2H4O2/c1-7-5-8-3-4-9(13-2)6-10(8)11(7)12;1-2(3)4/h3-6,11-12H,1-2H3;1H3,(H,3,4)

InChI Key

MEYRZFFRLWQUGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C1O)C=C(C=C2)OC.CC(=O)O

Origin of Product

United States

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